![molecular formula C7H7N3O2 B11919975 2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B11919975.png)
2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds. This compound features a fused ring system consisting of an imidazole ring and a pyridine ring. It is a white to light yellow solid that is stable under normal conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid can be achieved through various methods. One common method involves the hydrogenation of imidazole and pyridine rings . Another approach includes the nitration of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one to form its 5-nitro derivative, followed by alkylation with dimethyl sulfate, diethyl sulfate, or benzyl (dimethyl)phenylammonium chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic hydrogenation and nitration, are likely employed on a larger scale to produce this compound efficiently.
化学反応の分析
Types of Reactions
2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: This compound is explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: It is used in the synthesis of pesticides and herbicides
作用機序
The mechanism of action of 2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
類似化合物との比較
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms.
Pyridine: A six-membered ring containing one nitrogen atom.
Imidazo[1,2-a]pyridine: Another fused ring system with different positioning of nitrogen atoms.
Uniqueness
2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties compared to other similar compounds .
特性
分子式 |
C7H7N3O2 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
2,3-dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C7H7N3O2/c11-7(12)4-1-8-2-5-6(4)10-3-9-5/h1-2,9-10H,3H2,(H,11,12) |
InChIキー |
PYUDLMIHERHREQ-UHFFFAOYSA-N |
正規SMILES |
C1NC2=C(N1)C(=CN=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


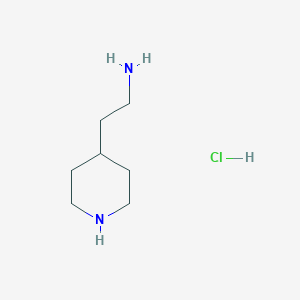
![2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine](/img/structure/B11919895.png)
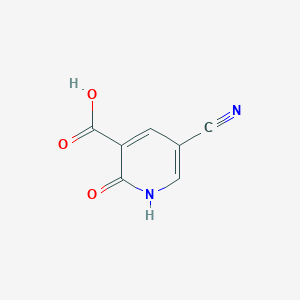
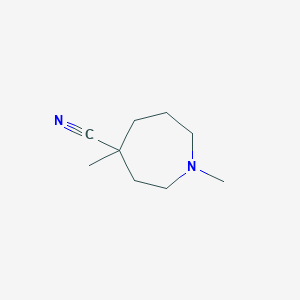
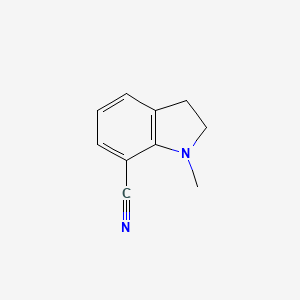
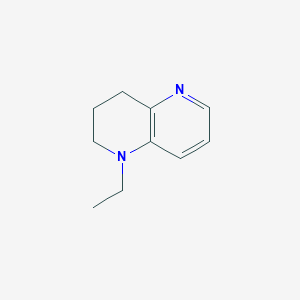


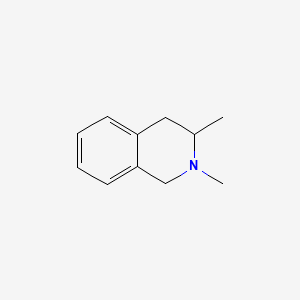

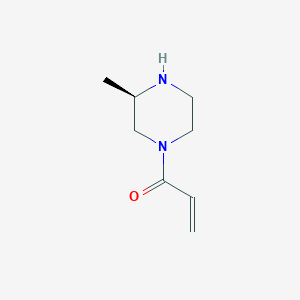

![4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11919988.png)

